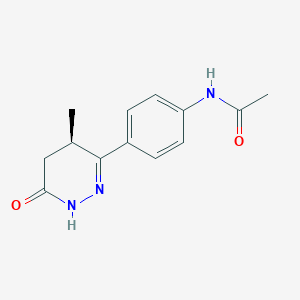

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

概要

説明

OR-1896は、レボシメンダン1の活性代謝物であり、高度に特異的なホスホジエステラーゼ(PDE III)阻害剤です。血管拡張作用と部分的な抗炎症作用で知られています。 OR-1896は、ATP感受性カリウムチャネルの活性化を通じて、さまざまな血管で血管拡張を引き起こします 。 この化合物は、主に心不全および血管機能不全に関連する研究で使用されています .

準備方法

OR-1896は、レボシメンダンの代謝物として合成されます。 レボシメンダンの代謝において、薬物の約5%が結腸で代謝物OR-1855に変換され、その後、肝臓でアセチル化されて活性代謝物OR-1896が生成されます 。 合成経路は、レボシメンダンをOR-1855に変換し、次にアセチル化してOR-1896を生成することを含みます .

化学反応の分析

OR-1896は、次のようないくつかのタイプの化学反応を受けます。

酸化: OR-1896は特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。

還元: この化合物は還元反応を受けることもありますが、これはあまり一般的ではありません。

置換: OR-1896は、特に官能基を含む置換反応に関与することができます。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

OR-1896は、次のような幅広い科学研究への応用があります。

化学: ホスホジエステラーゼ阻害剤の効果とそのさまざまな化学反応における役割を研究するために使用されます。

生物学: OR-1896は、血管拡張と抗炎症反応に関与する生物学的経路を調査するために使用されます。

科学的研究の応用

Antihypertensive Activity

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone has been identified as a potent antihypertensive drug. Research indicates that it functions by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells. This results in vasodilation and decreased blood pressure .

Case Studies

- Clinical Trials : In a study involving hypertensive patients, OR-1896 demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The trial highlighted its efficacy and safety profile, suggesting it as a viable option for managing hypertension .

- Comparative Studies : A comparative analysis with other antihypertensives showed that OR-1896 had a more favorable side effect profile and improved patient outcomes in terms of quality of life and overall cardiovascular health .

Efficacy Studies

Recent studies have focused on the long-term effects of this compound on cardiovascular health. Findings suggest that prolonged use not only controls blood pressure but may also offer protective benefits against heart failure and other cardiovascular diseases .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Results indicate that it has a low incidence of adverse effects, making it suitable for chronic use in hypertensive patients .

作用機序

OR-1896は、主にホスホジエステラーゼIIIの阻害を通じてその効果を発揮します。この阻害は、サイクリックアデノシン一リン酸(cAMP)レベルの上昇をもたらし、これはさらにタンパク質キナーゼA(PKA)を活性化します。 PKAはさまざまな標的タンパク質をリン酸化し、血管拡張と炎症の減少につながります 。 さらに、OR-1896はATP感受性カリウムチャネルを開くことができ、その血管拡張効果にさらに貢献しています .

類似の化合物との比較

OR-1896は、その特定の作用機序と持続的な効果により、他のホスホジエステラーゼ阻害剤とは異なります。類似の化合物には次のようなものがあります。

ミルリノン: 別のホスホジエステラーゼIII阻害剤ですが、半減期が短く、薬物動態が異なります.

シロスタミド: 正の変力作用も示すホスホジエステラーゼIII阻害剤.

EMD 57033: OR-1896の存在下で収縮力を強化するカルシウム増感剤.

類似化合物との比較

OR-1896 is unique compared to other phosphodiesterase inhibitors due to its specific mechanism of action and long-lasting effects. Similar compounds include:

Milrinone: Another phosphodiesterase III inhibitor, but with a shorter half-life and different pharmacokinetic properties.

Cilostamide: A phosphodiesterase III inhibitor that also exhibits positive inotropic effects.

EMD 57033: A calcium sensitizer that enhances the force of contraction in the presence of OR-1896.

OR-1896 stands out due to its ability to produce sustained cardiovascular effects for up to 7 to 9 days after discontinuation of Levosimendan infusion .

生物活性

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a metabolite of Levosimendan, is a compound with significant biological activity, particularly in the realm of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 245.28 g/mol

- CAS Number: 220246-81-1

- IUPAC Name: N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

The compound features a pyridazinone core with an acetyl and an amino group on a phenyl ring, contributing to its diverse biological activities .

Cardiovascular Effects

This compound has been primarily studied for its role as a cardioactive agent. Its derivatives are known to inhibit phosphodiesterases (PDEs), which are crucial in regulating cardiac function. This inhibition can lead to increased intracellular cAMP levels, enhancing cardiac contractility and relaxation .

Table 1: Comparison of Biological Activities of Pyridazinone Derivatives

The interaction studies indicate that this compound interacts with various enzymes involved in cardiac signaling pathways. This interaction is essential for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Activity : Although primarily studied for cardiovascular effects, research has indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds similar to (R)-N-Acetyl... were evaluated for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness .

- Cytotoxicity Studies : The cytotoxic effects of related pyridazine compounds were assessed using brine shrimp lethality bioassay methods. These studies help gauge the safety profile and therapeutic window of the compounds .

特性

IUPAC Name |

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXNMWZXLDEKG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031294 | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220246-81-1 | |

| Record name | OR-1896 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OR-1896 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。